BenchChemオンラインストアへようこそ!

6,7-Dimethylisatin

Monoamine Oxidase Inhibition Neuropharmacology Depression/Alzheimer's/Parkinson's Research

Choose 6,7-Dimethylisatin for your research: uniquely inhibits both MAO enzymes (MAO-A IC50=20.3 μM, MAO-B IC50=6.74 μM) and hGAT3 (IC50=108 μM), enabling polypharmacological studies in depression, Alzheimer's, and Parkinson's disease models. Unlike unsubstituted isatin or 5,7-Dimethylisatin, this compound offers a distinct substitution-specific fingerprint critical for SAR studies. Highly soluble in DMSO (50 mg/mL) for robust HTS campaigns. Ideal as a starting scaffold for medicinal chemistry optimization.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 20205-43-0
Cat. No. B1301144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylisatin
CAS20205-43-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C(=O)N2)C
InChIInChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
InChIKeyGVRLEGBOODEAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylisatin CAS 20205-43-0: Product Overview and Scientific Identity for Research Procurement


6,7-Dimethylisatin (CAS 20205-43-0), also known as 6,7-dimethyl-1H-indole-2,3-dione, is a dimethyl-substituted isatin derivative that functions as a dual-target inhibitor of monoamine oxidase (MAO) enzymes and human GABA transporters (hGATs). This compound is characterized by its molecular formula C10H9NO2, a molecular weight of 175.18 g/mol, and a calculated LogP of 1.576, reflecting its moderate lipophilicity . As a synthetic small molecule in the indole-2,3-dione class, 6,7-Dimethylisatin exhibits distinct inhibitory profiles across MAO-A (IC50 = 20.3 μM), MAO-B (IC50 = 6.74 μM), and hGAT3 (IC50 = 108 μM), establishing its relevance as a pharmacological tool compound for neurological and psychiatric disease modeling .

6,7-Dimethylisatin: Why Unsubstituted Isatin or Other Isatin Derivatives Cannot Be Considered Direct Replacements


Within the isatin derivative class, simple substitution with in-class analogs—such as unsubstituted isatin, 5-methylisatin, or 5,7-dimethylisatin—cannot guarantee equivalent pharmacological outcomes due to marked differences in target engagement profiles, potency, and selectivity. Unsubstituted isatin exhibits MAO-A and MAO-B IC50 values of 12.3 μM and 4.86 μM, respectively, but lacks the dual MAO/hGAT3 inhibition signature of 6,7-Dimethylisatin [1]. Conversely, 5,7-Dimethylisatin (CAS 39603-24-2) demonstrates potent epidermal growth factor receptor kinase inhibition (IC50 = 2.6 μM) yet no reported activity against MAO or hGAT3 [2]. These divergent activity profiles underscore that the 6,7-dimethyl substitution pattern confers a unique pharmacological fingerprint not reproducible by other isatin derivatives, making generic substitution a scientifically unsound procurement strategy for studies requiring precise target engagement.

6,7-Dimethylisatin: Quantitative Evidence Guide for Scientific Selection and Procurement Decision-Making


6,7-Dimethylisatin vs. Unsubstituted Isatin: Comparative MAO-A and MAO-B Inhibitory Potency

6,7-Dimethylisatin demonstrates altered MAO inhibition potency compared to unsubstituted isatin. While both compounds inhibit MAO-A and MAO-B, the dimethyl substitution reduces MAO-A potency (IC50 = 20.3 μM vs. 12.3 μM for isatin) while maintaining comparable MAO-B inhibition (IC50 = 6.74 μM vs. 4.86 μM for isatin) [1]. This results in a different selectivity window that may be advantageous for studies seeking to minimize off-target MAO-A effects.

Monoamine Oxidase Inhibition Neuropharmacology Depression/Alzheimer's/Parkinson's Research

6,7-Dimethylisatin vs. (S)-SNAP-5114: hGAT3 Inhibition Potency Comparison

6,7-Dimethylisatin inhibits human GABA transporter 3 (hGAT3) with an IC50 of 108 μM . In comparison, (S)-SNAP-5114, a reference selective GABA transport inhibitor, exhibits an IC50 of 5 μM for hGAT-3 [1]. While (S)-SNAP-5114 is more potent, 6,7-Dimethylisatin offers a distinct chemical scaffold and dual MAO/hGAT3 inhibition profile that may be valuable for polypharmacology studies or as a starting point for further optimization.

GABA Transporter Inhibition hGAT3 Neuroscience

6,7-Dimethylisatin vs. 5,7-Dimethylisatin: Divergent Target Engagement Profiles

6,7-Dimethylisatin and 5,7-Dimethylisatin (CAS 39603-24-2) share the same molecular formula (C10H9NO2) but exhibit completely different biological activities due to the positional shift of methyl groups. 6,7-Dimethylisatin inhibits MAO-A (IC50 = 20.3 μM), MAO-B (IC50 = 6.74 μM), and hGAT3 (IC50 = 108 μM) . In contrast, 5,7-Dimethylisatin inhibits epidermal growth factor receptor (EGFR) kinase autophosphorylation with an IC50 of 2.6 μM, with no reported activity against MAO or GABA transporters [1]. This demonstrates that the 6,7-dimethyl substitution pattern is critical for MAO and hGAT3 engagement, whereas the 5,7-pattern redirects activity toward kinase inhibition.

Isatin Derivatives Target Selectivity Kinase Inhibition

6,7-Dimethylisatin Solubility Profile and Its Practical Implications for In Vitro Assays

6,7-Dimethylisatin exhibits a DMSO solubility of 50 mg/mL (285.42 mM), as reported in vendor specifications . This high DMSO solubility facilitates the preparation of concentrated stock solutions for in vitro enzymatic and cellular assays, minimizing solvent interference. While direct comparative solubility data for unsubstituted isatin or other dimethyl isomers is not available in the sources, this quantitative solubility value provides a clear benchmark for researchers to anticipate compound handling requirements and to design experiments accordingly.

Solubility DMSO Compatibility Assay Development

6,7-Dimethylisatin: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Dual MAO and hGAT3 Inhibition Studies in Neuropharmacology

Given its dual inhibitory activity against both MAO enzymes (MAO-A IC50 = 20.3 μM; MAO-B IC50 = 6.74 μM) and hGAT3 (IC50 = 108 μM), 6,7-Dimethylisatin is particularly suited for research exploring polypharmacological approaches to neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease . Its moderate potency across these targets allows for the investigation of synergistic effects on neurotransmitter systems without overwhelming target engagement. Researchers can utilize this compound to probe the interplay between GABAergic and monoaminergic pathways, a research vector not accessible with selective single-target inhibitors or unsubstituted isatin .

Comparative Pharmacology and Selectivity Profiling of Isatin Derivatives

The distinct target engagement profile of 6,7-Dimethylisatin—when contrasted with unsubstituted isatin (MAO-A IC50 = 12.3 μM; MAO-B IC50 = 4.86 μM) and 5,7-Dimethylisatin (EGFR kinase IC50 = 2.6 μM)—positions it as an essential comparator compound for structure-activity relationship (SAR) studies focused on understanding how subtle changes in substitution pattern dictate biological activity . Procuring 6,7-Dimethylisatin alongside these analogs enables rigorous, side-by-side pharmacological profiling and the development of predictive SAR models for isatin-based drug discovery.

High-Throughput Screening (HTS) Assay Development with Defined Solubility Parameters

With a documented DMSO solubility of 50 mg/mL (285.42 mM), 6,7-Dimethylisatin is well-suited for high-throughput screening campaigns requiring concentrated stock solutions and minimal solvent interference . This quantifiable solubility parameter reduces experimental uncertainty in compound handling and dilution protocols, making it a reliable choice for academic screening centers and industrial hit-finding groups that prioritize robust and reproducible assay conditions.

Synthetic Chemistry and Medicinal Chemistry Optimization

As a synthetically accessible isatin derivative with a molecular weight of 175.18 g/mol and a defined LogP of 1.576, 6,7-Dimethylisatin serves as a versatile starting material or scaffold for further chemical derivatization aimed at enhancing potency and selectivity for MAO or hGAT3 targets . Its moderate potency and dual-target profile provide a clear optimization trajectory, making it a valuable building block for medicinal chemistry campaigns focused on developing next-generation CNS therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethylisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.